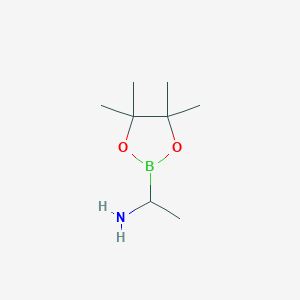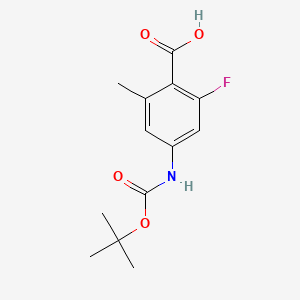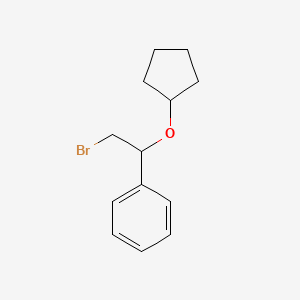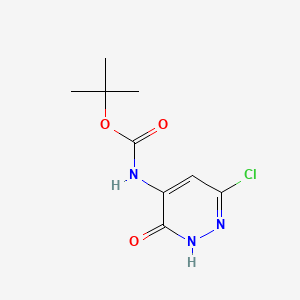![molecular formula C15H22BNO3S B13505134 {Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one](/img/structure/B13505134.png)
{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl ring substituted with a dioxaborolane moiety, and an imino-lambda6-sulfanyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of {Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one typically involves multiple steps, starting from readily available precursors. The imino-lambda6-sulfanyl group is then introduced through nucleophilic substitution reactions . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one undergoes a variety of chemical reactions due to the presence of multiple reactive functional groups. Some of the common reactions include:
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Cross-Coupling: The dioxaborolane moiety enables Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of {Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one involves its interaction with specific molecular targets. In the context of cancer treatment, the compound inhibits the activity of c-Met kinase, a protein involved in cell proliferation and survival . By binding to the active site of c-Met kinase, the compound disrupts its signaling pathway, leading to the inhibition of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one can be compared with other similar compounds, such as:
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the cyclopropyl and dioxaborolane moieties but differs in the presence of a pyrazole ring instead of a phenyl ring.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound contains a pyrazole ring and a boronic acid ester, similar to the dioxaborolane moiety in the target compound.
N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-p-toluenesulfonamide: This compound features a phenyl ring substituted with a dioxaborolane moiety, similar to the target compound, but with a different functional group (toluenesulfonamide) instead of the imino-lambda6-sulfanyl group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C15H22BNO3S |
|---|---|
Molekulargewicht |
307.2 g/mol |
IUPAC-Name |
cyclopropyl-imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane |
InChI |
InChI=1S/C15H22BNO3S/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)21(17,18)13-9-10-13/h5-8,13,17H,9-10H2,1-4H3 |
InChI-Schlüssel |
IWLQJEIWNOGWPR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=N)(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


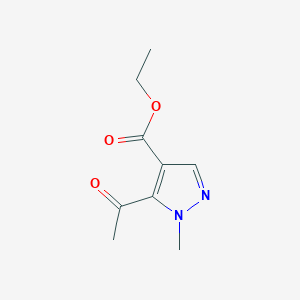
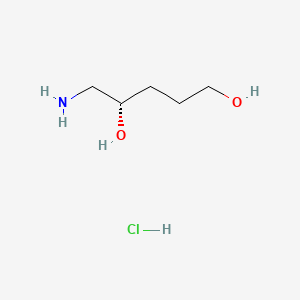
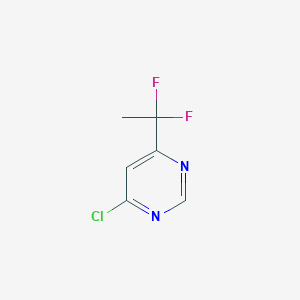
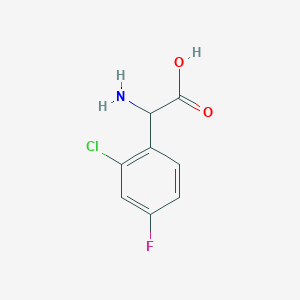
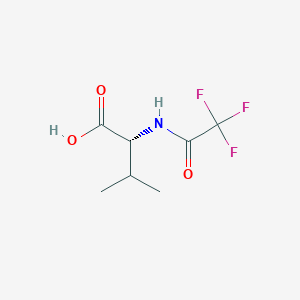
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)

